1,5-Dibromonaphthalene
Overview
Description
1,5-Dibromonaphthalene is a chemical compound with the linear formula C10H6Br2 and a molecular weight of 285.967 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,5-diaminonaphthalene using Suzuki-Miyaura cross-coupling to 4-pyridylboronic acid . The reaction time and the type of solid used can influence the selectivity of the dibromination of naphthalene .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with bromine atoms attached at the 1 and 5 positions . The pyridyl rings are twisted due to steric hindrance between the pyridyl and naphthyl hydrogen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 326.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 175.3±19.6 °C .Scientific Research Applications
Crystal Structure Analysis
- 1,5-Dibromonaphthalene has been studied for its crystal structure, which is crucial in understanding its physical properties and potential applications in materials science. It crystallizes in a monoclinic space group with specific cell dimensions, contributing to the broader understanding of crystalline structures of similar compounds (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).
Synthesis and Chemical Reactions
- Research has been conducted on selective and efficient synthesis methods for this compound and its derivatives, showcasing its relevance in organic chemistry and the production of specific bromonaphthalene compounds (Çakmak, Demirtaş, & Balaydın, 2002).
Molecular Dynamics and Stability
- The molecular motions and lattice stability of this compound in solid solutions have been examined using Raman spectroscopy. This research is significant for understanding the physical properties and stability of this compound in various states (Bellows & Prasad, 1977).
Electrochemical and Optical Properties
- Studies on the electrochemical and optical properties of compounds related to this compound, such as oligo(1,5-dialkoxynaphthalene-2,6-diyl)s, have been conducted. These studies are crucial for the development of new materials with potential applications in electronics and photonics (Yamaguchi & Yamauchi, 2015).
Photophysical Studies
- The photophysical behavior of this compound has been investigated, particularly in relation to its phosphorescence and delayed fluorescence. Such research contributes to the understanding of photophysical processes in organic compounds (Vankan & Veeman, 1982).
Applications in Asymmetric Synthesis
- This compound has been used in asymmetric synthesis, such as the creation of axially chiral ternaphthalenes, demonstrating its importance in the field of synthetic organic chemistry (Hayashi, Hayashizaki, & Ito, 1989).
Safety and Hazards
Future Directions
1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.
Mechanism of Action
Target of Action
1,5-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 . . This compound is primarily used as a building block in the synthesis of other complex molecules .
Mode of Action
It is known to be used in the synthesis of other compounds, where it can undergo reactions such as electrophilic substitution . .
Biochemical Pathways
As a building block in chemical synthesis, it is involved in the formation of other complex molecules . .
Result of Action
It is known that this compound can be used to synthesize 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), which has strong blue solid-state emission with high-efficiency charge transport ability .
Action Environment
It is recommended that this compound be stored at room temperature, preferably in a cool and dark place .
Properties
IUPAC Name |
1,5-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYAFTZIQWCKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348522 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-74-8 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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